ETHANOL, 2-(o-BIPHENYLYLOXY)-
Overview
Description
“ETHANOL, 2-(o-BIPHENYLYLOXY)-” is a chemical compound with the molecular formula C14H14O2 . It is also known by other names such as β-Hydroxyethyl ether of o-phenylphenol, Ethanol, 2-(2-biphenylyloxy)-, and Ethyl alcohol, 2-(o-biphenylyloxy)- .
Synthesis Analysis
The synthesis of “ETHANOL, 2-(o-BIPHENYLYLOXY)-” involves several steps. The process starts with 2-Phenylphenol (CAS#:90-43-7) and 2-Chloroethanol (CAS#:107-07-3). This synthesis process has been documented in various scientific papers .
Molecular Structure Analysis
The molecular structure of “ETHANOL, 2-(o-BIPHENYLYLOXY)-” consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C14H14O2/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15H,10-11H2 .
Physical And Chemical Properties Analysis
“ETHANOL, 2-(o-BIPHENYLYLOXY)-” has a molecular weight of 214.260 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 344.6±17.0 °C at 760 mmHg . The flash point is 151.4±15.2 °C .
Scientific Research Applications
Solvent for Dyes, Inks, and Resins
2-(2-phenylphenoxy)ethanol: is widely used as a solvent due to its ability to dissolve various dyes, inks, and resins. This property is particularly valuable in the production of high-quality printing inks and in the formulation of coatings and adhesives that require specific solubility characteristics. Its solvent properties also make it suitable for use in paint strippers and cleaning agents, where it can effectively dissolve organic compounds without damaging the substrate .
Lubricant Preservative
In the field of lubrication, 2-(2-phenylphenoxy)ethanol serves as a preservative for lubricants. It helps in preventing the degradation of lubricating oils and greases, thereby extending their shelf life and performance. This is especially important in industrial settings where machinery maintenance is critical for operational efficiency .
Reagent in Organic Chemical Synthesis
As a reagent, 2-(2-phenylphenoxy)ethanol is involved in various organic synthesis processes. It participates in the synthesis of complex organic molecules, serving as an intermediate or a reactant that contributes to the formation of desired chemical structures. Its role in organic synthesis is crucial for developing pharmaceuticals, agrochemicals, and other specialty chemicals .
Preservative for Cosmetics and Drugs
The compound’s antimicrobial properties make it a valuable preservative in the cosmetics and pharmaceutical industries. It inhibits the growth of bacteria and fungi in products, ensuring their safety and longevity. This application is essential for products that come into direct contact with skin or are ingested, where microbial contamination can pose significant health risks .
Fixative for Perfumes
In the fragrance industry, 2-(2-phenylphenoxy)ethanol acts as a fixative. It helps in stabilizing volatile compounds in perfumes, enhancing their longevity on the skin and preventing rapid evaporation. This leads to a more enduring scent and a better overall consumer experience .
Attractant in Insecticides
The compound’s unique properties make it an effective attractant in insecticides. It lures pests into traps or areas treated with insecticidal agents, increasing the efficacy of pest control measures. This application is particularly beneficial in agricultural settings where pest management is a significant concern .
Analytical Chemistry: Determination in Workplace Air
2-(2-phenylphenoxy)ethanol: can be measured in workplace air to ensure safety standards are met. Analytical methods have been developed to determine its concentration in the air, which is crucial for industries where the compound is used extensively and could pose a health risk if inhaled in large quantities .
Thermophysical Property Research
The compound’s thermophysical properties are of interest in scientific research. Data on its boiling temperature, critical temperature, density, viscosity, and thermal conductivity are valuable for various applications, including the design of industrial processes and the development of new materials .
Safety and Hazards
“ETHANOL, 2-(o-BIPHENYLYLOXY)-” is harmful by ingestion, inhalation, or by skin absorption . Inhaling its vapour can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication . It is also flammable and carries a substantial risk of causing fires and explosions .
Mechanism of Action
Target of Action
It is known that similar compounds like phenoxyethanol have germicidal and germistatic properties . They are often used together with quaternary ammonium compounds .
Mode of Action
It is known that phenoxyethanol, a similar compound, has antibacterial properties and is effective against strains of pseudomonas aeruginosa even in the presence of 20% serum .
Biochemical Pathways
It is known that ethanol, a related compound, is metabolized by alcohol dehydrogenase (adh) and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme . These enzymes are also responsible for the biotransformation of xenobiotics and fatty acids .
Pharmacokinetics
Both acute and chronic ethanol use can cause transient changes to many physiological responses in different organ systems .
Result of Action
It is known that phenoxyethanol, a similar compound, has antimicrobial properties and is used as a preservative in cosmetics .
Action Environment
It is known that phenoxyethanol, a similar compound, is a colorless oily liquid with a faint rose-like odor . Its concentration in cosmetics is restricted to 1% in Japan and the European Union .
properties
IUPAC Name |
2-(2-phenylphenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZAKUWNUGNDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32171-23-6 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[1,1′-biphenyl]-2-yl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32171-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80225991 | |
Record name | Ethanol, 2-(o-biphenylyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ETHANOL, 2-(o-BIPHENYLYLOXY)- | |
CAS RN |
7501-02-2 | |
Record name | 2-([1,1′-Biphenyl]-2-yloxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7501-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Biphenyl)oxyethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007501022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(2-biphenylyloxy)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(o-biphenylyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-BIPHENYL)OXYETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PW8VF2JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.